molecular formula C10H17NO2 B15276113 Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate

Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B15276113
M. Wt: 183.25 g/mol
InChI Key: CLILHEWSFIAVQE-UHFFFAOYSA-N
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Description

Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate: is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a six-membered nitrogen-containing ring and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate typically involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar routes as those used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized under specific conditions.

    Reduction: The nitrogen-containing ring can be reduced to form different amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active spirocyclic compound, which can then interact with enzymes or receptors. The nitrogen-containing ring may also play a role in binding to biological targets, influencing various pathways .

Comparison with Similar Compounds

  • 6-Azaspiro[2.5]octane hydrochloride
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid

Comparison: Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate is unique due to its ester functional group, which imparts different reactivity compared to similar compounds.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 6-methyl-6-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-11-5-3-10(4-6-11)7-8(10)9(12)13-2/h8H,3-7H2,1-2H3

InChI Key

CLILHEWSFIAVQE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC2C(=O)OC

Origin of Product

United States

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